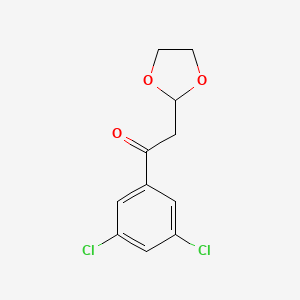
1-(3,5-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Übersicht
Beschreibung
1-(3,5-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as 3,5-dichlorophenyl-1,3-dioxolane-2-ethanone, is a synthetic organic compound that has been studied for its potential applications in the scientific research field. It is a colorless, odorless, crystalline solid that is soluble in water and ethanol. It has been used in a variety of laboratory experiments and has been studied for its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactivity
Chemical compounds containing chloro-phenyl and dioxolanyl functional groups, like the one , often serve as intermediates in organic synthesis. For example, compounds with dioxolane (a substructure similar to 1,3-dioxolan) are used in lignin model studies to understand bond cleavage under acidic conditions, which is essential for developing efficient lignin depolymerization methods (T. Yokoyama, 2015). Such research is crucial for advancing renewable energy sources and materials.
Environmental Science and Pollutant Degradation
In environmental science, understanding the behavior of chloro-phenyl compounds is vital for assessing and mitigating pollution. Studies on compounds like DDT and DDE, which share the chloro-phenyl motif, highlight the importance of research on their degradation, toxicity, and environmental impact (M. Burgos-Aceves et al., 2021). This research directly informs pollution control strategies and the design of environmentally benign compounds.
Medicinal Chemistry and Biological Activity
In the realm of medicinal chemistry, structures incorporating elements of the compound have been explored for various bioactivities. The presence of specific functional groups can significantly influence the biological activity of a molecule, including its potential as an anticancer agent, as seen in studies on structurally related compounds (Mohammad Hossain et al., 2020). Such research underpins the development of new therapeutic agents.
Advanced Oxidation Processes and Environmental Remediation
Compounds with chloro-phenyl groups are also relevant in studies focused on advanced oxidation processes (AOPs), which are used for the degradation of persistent organic pollutants in water. The research in this area provides insights into degradation pathways, by-products, and the efficiency of various AOPs, which is crucial for water treatment technologies (Mohammad Qutob et al., 2022).
Eigenschaften
IUPAC Name |
1-(3,5-dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c12-8-3-7(4-9(13)5-8)10(14)6-11-15-1-2-16-11/h3-5,11H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUBZDJIGZMOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1456201.png)

![Methyl (2S,4S)-4-[4-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456204.png)
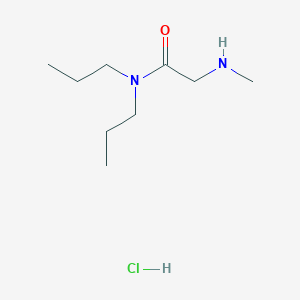
![Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456210.png)



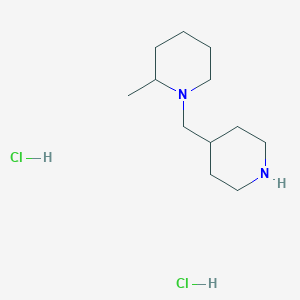


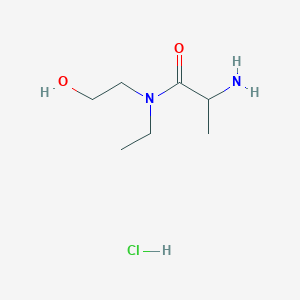
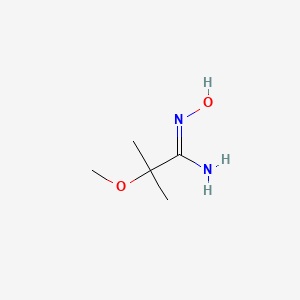
![2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456224.png)
